Lipophilicity Profile (LogP): Distinguishing n-Propyl Amino Alcohols from Their Isopropyl Isomers
The n-propyl substituent in 1-(propylamino)propan-2-ol results in a calculated lipophilicity (XLogP3-AA = 0.4) that is measurably distinct from its branched isomer, 1-(isopropylamino)propan-2-ol (LogP = 0.75610) [1]. This quantifiable difference directly impacts retention time in reversed-phase HPLC and partition coefficients. Furthermore, extending the N-alkyl chain alters hydrophobicity relative to shorter analogs like 2-(propylamino)ethanol (LogP = 0.49), which has a different backbone, demonstrating the unique logP signature of this specific β-amino alcohol .
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | 1-(Isopropylamino)propan-2-ol (LogP = 0.75610); 2-(Propylamino)ethanol (LogP = 0.49) |
| Quantified Difference | Target compound is less lipophilic than the N-isopropyl isomer (difference = -0.356) and more lipophilic than the ethanol backbone analog (difference = -0.09). |
| Conditions | Computational prediction (XLogP3-AA algorithm). |
Why This Matters
Differences in LogP alter solubility and membrane permeability; selecting the correct logP profile is essential for matching synthetic intermediates to specific downstream reaction conditions and purification methods.
- [1] ChemSrc. 1-(isopropylamino)-2-propanol. https://m.chemsrc.com/mip/cas/41063-31-4_1342543.html. View Source
